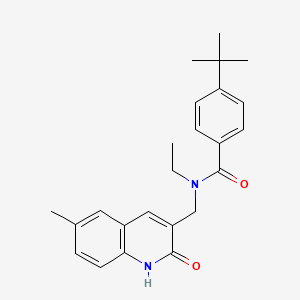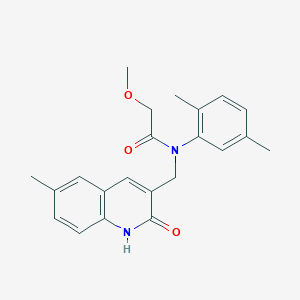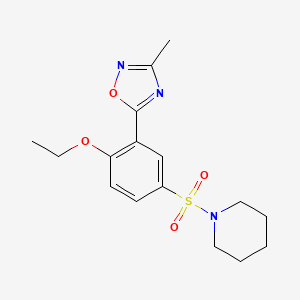
4-(tert-butyl)-N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(tert-butyl)-N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the benzamide family and has been synthesized using several methods.
作用機序
The mechanism of action of 4-(tert-butyl)-N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide is not fully understood. However, studies have suggested that this compound exerts its anti-cancer and neuroprotective effects by modulating various signaling pathways in cells. For example, it has been shown to inhibit the activation of the PI3K/Akt/mTOR pathway, which is known to promote cancer cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects. For example, it has been shown to induce cell cycle arrest and apoptosis in cancer cells. It can also protect neurons from oxidative stress and prevent the formation of beta-amyloid plaques.
実験室実験の利点と制限
One of the main advantages of using 4-(tert-butyl)-N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide in lab experiments is its high potency and selectivity. It has been shown to exhibit anti-cancer and neuroprotective effects at relatively low concentrations. However, one of the limitations is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 4-(tert-butyl)-N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide. One direction is to investigate its potential use in combination with other anti-cancer or neuroprotective agents. Another direction is to explore its use in other disease models, such as Parkinson's disease. Additionally, further studies are needed to elucidate its mechanism of action and improve its solubility in aqueous solutions.
合成法
The synthesis of 4-(tert-butyl)-N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide has been achieved using several methods. One of the most common methods involves the reaction of 2-hydroxy-6-methylquinoline-3-carbaldehyde with tert-butylamine to form the corresponding imine. This imine is then reacted with N-ethylbenzamide in the presence of a reducing agent to produce the final product.
科学的研究の応用
Research on 4-(tert-butyl)-N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide has shown its potential use in various fields. One of the most promising applications is in the treatment of cancer. Studies have shown that this compound exhibits anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis.
In addition to its anti-cancer properties, this compound has also been studied for its potential use in the treatment of neurodegenerative diseases. Research has shown that this compound can protect neurons from oxidative stress and prevent the formation of beta-amyloid plaques, which are associated with Alzheimer's disease.
特性
IUPAC Name |
4-tert-butyl-N-ethyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O2/c1-6-26(23(28)17-8-10-20(11-9-17)24(3,4)5)15-19-14-18-13-16(2)7-12-21(18)25-22(19)27/h7-14H,6,15H2,1-5H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJCQILZWLYGOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC2=C(C=CC(=C2)C)NC1=O)C(=O)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7698631.png)
![3-methoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7698632.png)

![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide](/img/structure/B7698675.png)








![N-(4-fluorophenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7698721.png)